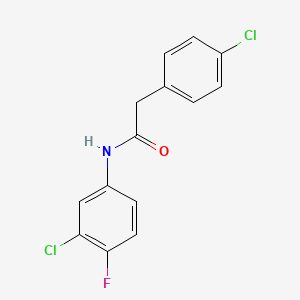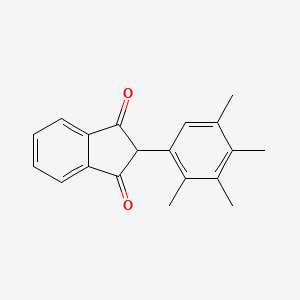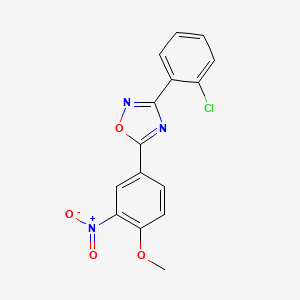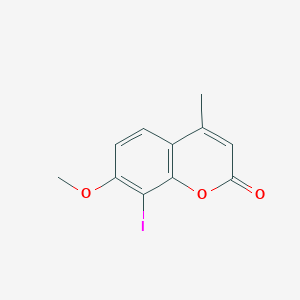
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide, commonly known as CFM-2, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. CFM-2 is a member of the acetamide class of compounds and has been shown to possess anti-inflammatory, analgesic, and anticonvulsant properties.
作用機序
The exact mechanism of action of CFM-2 is not fully understood. However, it is believed that CFM-2 exerts its anti-inflammatory effects by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of inflammatory mediators such as prostaglandins. CFM-2 has also been shown to modulate the activity of ion channels in the brain, which may contribute to its analgesic and anticonvulsant effects.
Biochemical and Physiological Effects:
CFM-2 has been shown to possess a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators such as prostaglandins and cytokines, which are involved in the inflammatory response. CFM-2 has also been shown to modulate the activity of ion channels in the brain, which may contribute to its analgesic and anticonvulsant effects. Additionally, CFM-2 has been shown to have a low toxicity profile, making it a promising candidate for further therapeutic development.
実験室実験の利点と制限
CFM-2 has several advantages for laboratory experiments. It is a relatively simple compound to synthesize, making it readily available for research purposes. Additionally, CFM-2 has been shown to have a low toxicity profile, which makes it a safe compound to work with in a laboratory setting. However, CFM-2 has certain limitations for lab experiments. It has a relatively short half-life, which may limit its effectiveness in certain applications. Additionally, CFM-2 has limited solubility in water, which may make it difficult to work with in certain experimental settings.
将来の方向性
There are several future directions for research on CFM-2. One area of interest is the development of CFM-2 as a potential therapeutic agent for the treatment of inflammatory diseases such as arthritis. Additionally, further research is needed to fully understand the mechanism of action of CFM-2 and its potential applications in the treatment of pain and epilepsy. Finally, there is a need for further research on the pharmacokinetics and pharmacodynamics of CFM-2, which may help to optimize its therapeutic potential.
合成法
The synthesis of CFM-2 involves the reaction of 4-chlorobenzylamine with 3-chloro-4-fluoroacetophenone in the presence of acetic anhydride and a catalyst such as p-toluenesulfonic acid. The resulting product is then treated with acetic acid to yield CFM-2. The synthesis of CFM-2 is a relatively simple process and can be carried out in a laboratory setting.
科学的研究の応用
CFM-2 has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory properties and has been studied for its potential use in the treatment of inflammatory diseases such as arthritis. CFM-2 has also been shown to possess analgesic properties and has been studied for its potential use in the treatment of pain. Additionally, CFM-2 has been studied for its potential use in the treatment of epilepsy due to its anticonvulsant properties.
特性
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2FNO/c15-10-3-1-9(2-4-10)7-14(19)18-11-5-6-13(17)12(16)8-11/h1-6,8H,7H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACTVRVWHDPCMHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)NC2=CC(=C(C=C2)F)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-2-(4-chlorophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3-amino-6-propylthieno[2,3-b]pyridin-2-yl)(phenyl)methanone](/img/structure/B5799981.png)
![3-(3-chloro-2-buten-1-yl)-1-methyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B5799982.png)


![4-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)morpholine](/img/structure/B5800002.png)




![3-chloro-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5800039.png)

![5-(4-{[5-(2-methylphenyl)-2H-tetrazol-2-yl]methyl}phenyl)-1H-tetrazole](/img/structure/B5800060.png)

![methyl 4-[(4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}phenoxy)methyl]benzoate](/img/structure/B5800070.png)